molecular formula C8H5F11O3 B3040810 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid CAS No. 243128-40-7

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid

Cat. No.: B3040810
CAS No.: 243128-40-7
M. Wt: 358.11 g/mol
InChI Key: PBCSXNBWNQQSMF-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid (CASRN: 243128-40-7) is a perfluorinated carboxylic acid (PFCA) characterized by a pentanoic acid backbone substituted with four fluorine atoms at the 4th and 5th positions and a heptafluoropropoxy group at the 4th position.

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSXNBWNQQSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896501
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-40-7
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Followed by Oxidation

A widely reported method involves nucleophilic substitution between a fluorinated alkoxide and a fluorinated alkyl halide, followed by oxidation to the carboxylic acid. For example, heptafluoropropanol (1,1,2,2,3,3,3-heptafluoropropan-1-ol) reacts with 4-bromo-5,5,5-trifluoropentanoic acid derivatives under basic conditions.

Reaction conditions :

  • Alkoxide precursor : Heptafluoropropanol (CAS 375-03-1)
  • Alkyl halide : 4-Bromo-5,5,5-trifluoropentanoic acid ethyl ester (synthesized via bromination of 5,5,5-trifluoropentanoic acid)
  • Base : Potassium tert-butoxide (2.5 equiv) in tetrahydrofuran (THF) at −78°C
  • Oxidation : Subsequent hydrolysis with aqueous HCl (6 M) and oxidation using Jones reagent (CrO3/H2SO4) yields the carboxylic acid.

Key outcomes :

  • Yield : 62–68% after purification via fractional distillation
  • Purity : ≥95% (confirmed by ¹⁹F-NMR and LC-QToF-MS)

This method’s regioselectivity arises from steric hindrance at the β-carbon of the alkoxide, favoring substitution at the α-position.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, historically used for perfluorooctanoic acid (PFOA) production, has been adapted for branched PFAS. The process involves electrolyzing a precursor acid (e.g., 4-(heptafluoropropoxy)pentanoic acid) in anhydrous hydrogen fluoride (HF).

Procedure :

  • Precursor : 4-(Heptafluoropropoxy)pentanoic acid (dissolved in HF at 5–10% w/v)
  • Electrolysis : Conducted at 4–6 V, 25–30°C, using nickel anodes and iron cathodes
  • Fluorination : Sequential replacement of C–H bonds with C–F bonds over 8–12 hours

Challenges :

  • Byproducts : Linear perfluorinated isomers (15–20%) due to chain straightening
  • Yield : 40–50% (lower than linear PFAS due to steric effects)

ECF requires stringent temperature control to minimize HF emissions and side reactions.

Telomerization of Fluorinated Monomers

Telomerization builds the carbon backbone using fluorinated ethylene derivatives. For this compound, tetrafluoroethylene (TFE) and hexafluoropropylene oxide (HFPO) are common monomers.

Steps :

  • Initiation : Reaction of HFPO with a iodide telogen (e.g., CF3I) forms a perfluorinated ether iodide.
  • Chain propagation : TFE units add to the iodide intermediate under UV light (λ = 254 nm).
  • Termination : Hydrolysis of the telomer with aqueous NaOH yields the carboxylic acid.

Optimization data :

Parameter Value Impact on Yield
TFE pressure 2.5 atm Maximizes chain length
Reaction time 24 hours Prevents over-fluorination
NaOH concentration 10% w/v Completes hydrolysis

This method achieves yields up to 75% but generates mixed telomers requiring chromatographic separation.

Hydrothermal Synthesis with Alkaline Amendments

Recent advances leverage hydrothermal conditions to assemble fluorinated ethers. A mixture of perfluoropropoxy iodide (C3F7OI) and 5,5,5-trifluoropentenoic acid reacts in supercritical water (350°C, 16.5 MPa) with NaOH (5 M).

Mechanism :

  • Nucleophilic attack : OH⁻ displaces iodide from C3F7OI, forming C3F7O⁻.
  • Etherification : C3F7O⁻ reacts with the α-carbon of 5,5,5-trifluoropentenoic acid.
  • Decarboxylation-fluorination : The intermediate undergoes simultaneous decarboxylation and fluorination to yield the final product.

Performance metrics :

  • Conversion : 89% (measured via ¹⁹F-NMR)
  • Defluorination efficiency : <5% (indicating minimal degradation)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Nucleophilic substitution 62–68 95 Moderate High (HF usage)
Electrochemical fluorination 40–50 90 Low Severe (HF waste)
Telomerization 70–75 85 High Moderate (solvent use)
Hydrothermal synthesis 89 98 Emerging Low (aqueous base)

Hydrothermal synthesis emerges as the most sustainable approach, aligning with EPA guidelines for PFAS manufacturing.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pentanoic Acid Family

4,4,5,5,5-Pentafluoropentanoic Acid (CASRN: 3637-31-8)
  • Structure : Differs by replacing the heptafluoropropoxy group with an additional fluorine atom at the 4th position.
  • Properties :
    • Molecular weight: 192.09 g/mol (vs. higher for the target compound due to the heptafluoropropoxy group).
    • Purity: 90% (commercial grade) .
  • Key Difference : The absence of the ether-linked heptafluoropropoxy group reduces steric hindrance and may increase solubility in polar solvents compared to the target compound.
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid
  • Structure : Substitutes the heptafluoropropoxy group with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Lower molecular weight due to the smaller substituent.
    • Increased electrophilicity at the carboxylic acid group due to reduced electron-withdrawing effects compared to the heptafluoropropoxy substituent .
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic Acid (CASRN: 243139-64-2)
  • Structure : Features a conjugated double bond (α,β-unsaturated system) and a trifluoromethyl group.
  • Properties :
    • Molecular weight: 240.08 g/mol.
    • pKa: 3.15 (predicted), indicating stronger acidity than saturated analogues.
    • Physical state: Solid at room temperature; boiling point: 153°C (predicted) .
  • Key Difference : The α,β-unsaturation enhances reactivity in Michael addition reactions, unlike the saturated target compound.

Comparison with Other PFAS Compounds

HFPO-DA (GenX Chemical, CASRN: 13252-13-6)
  • Structure: A shorter-chain PFCA (propanoic acid backbone) with a heptafluoropropoxy group.
  • Properties :
    • Hydrolyzes to HFPO-DA and hydrogen fluoride (HF) under aqueous conditions .
    • Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to reproductive toxicity .
Nonafluoropentanoic Acid Derivatives (e.g., CASRN: 68259-11-0)
  • Structure: Fully fluorinated pentanoic acid (C5F9COOH).
  • Properties :
    • Higher thermal and chemical stability due to perfluorination.
    • Lower solubility in water compared to partially fluorinated analogues .
  • Key Difference : Complete fluorination eliminates hydrolytic degradation pathways present in ether-containing compounds like the target compound.

Physicochemical and Environmental Behavior

Property Target Compound (CASRN: 243128-40-7) 4,4,5,5,5-Pentafluoropentanoic Acid HFPO-DA (GenX) Nonafluoropentanoic Acid
Molecular Weight (g/mol) ~314 (estimated) 192.09 330 314
Acidity (pKa) ~3–4 (predicted) ~3.5 2.8–3.2 ~1.5
Hydrolysis Stability Moderate (ether cleavage possible) High Low High
Environmental Persistence High (PFAS class) High High Very High

Research and Regulatory Considerations

  • Toxicity Data: Limited studies exist for the target compound, but analogues like HFPO-DA show hepatotoxicity and immunosuppressive effects .
  • Regulatory Status: HFPO-DA is regulated as an SVHC in the EU, while nonafluoropentanoic acid derivatives face scrutiny under TSCA in the U.S. .
  • Analytical Challenges : Detection via LC–ESI–MS/MS requires optimization due to structural complexity and low environmental concentrations .

Biological Activity

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid (CAS No. 243128-40-7) is a highly fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are recognized for their persistence in the environment and potential adverse health effects. Understanding the biological activity of this specific compound is essential for assessing its ecological and toxicological implications.

  • Molecular Formula : C8H5F11O3
  • Molecular Weight : 358.11 g/mol
  • Structure : The compound features a carboxylic acid functional group with multiple fluorinated carbon chains, contributing to its unique chemical behavior and stability in various environments .

Biological Activity Overview

The biological activity of this compound is primarily assessed through its toxicity and environmental persistence. Studies indicate that PFAS compounds can accumulate in biological systems, leading to various health concerns.

Toxicological Studies

Recent research has highlighted several key findings regarding the toxicity of PFAS compounds:

  • Chronic Exposure Risks : Long-term exposure to PFASs is associated with systemic effects on liver function, immune system alterations, developmental issues, and metabolic dysfunction .
  • Environmental Persistence : These compounds are resistant to degradation, leading to bioaccumulation in aquatic organisms and potential transfer through the food chain .

Case Study 1: Environmental Impact Assessment

A study conducted in Hawaii evaluated the environmental impact of PFASs, including this compound. The findings indicated significant contamination levels in soil and water samples near firefighting training sites. The breakdown products identified were primarily shorter-chain PFASs such as PFHxA and PFPeA .

Case Study 2: Human Health Implications

Research focused on the health implications of PFAS exposure revealed correlations between elevated levels of these substances in blood serum and various health conditions such as thyroid disease and certain cancers. The study emphasized the need for stricter regulations on PFAS usage and disposal .

Data Tables

Property Value
Molecular FormulaC8H5F11O3
Molecular Weight358.11 g/mol
CAS Number243128-40-7
Toxicity ReferenceUSEPA 2022a,b,c
Health Effects Description
Liver FunctionPotential systemic effects
Immune SystemAlterations observed
Developmental EffectsRisks identified
Metabolic DysfunctionLinked to chronic exposure

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pentanoic acid in environmental matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Optimize separation using a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and a mobile phase of 2 mM ammonium acetate in water/acetonitrile. Calibrate with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
  • Key Data : Pan et al. (2018) achieved detection limits of 0.1–0.5 ng/L in surface water using this approach, critical for tracking low concentrations in aquatic systems .

Q. How does the environmental persistence of this compound compare to legacy PFAS like PFOA?

  • Methodology : Conduct comparative hydrolysis and photolysis studies under controlled lab conditions (pH 7–9, UV light exposure). Monitor degradation products via high-resolution mass spectrometry (HRMS).
  • Key Data : Structural analogs like HFPO-DA (GenX) exhibit shorter half-lives in water (days to weeks) compared to PFOA (years) but higher mobility due to lower molecular weight and polarity .

Q. What are the primary toxicity endpoints observed in in vitro models?

  • Methodology : Use human liver (HepG2) or kidney (HEK293) cell lines for cytotoxicity assays (e.g., MTT, LDH release). Assess oxidative stress via glutathione depletion and reactive oxygen species (ROS) measurements.
  • Key Data : Chen et al. (2020) reported EC₅₀ values of 10–50 µM for ROS induction in Arabidopsis, suggesting moderate phytotoxicity .

Advanced Research Questions

Q. How can experimental designs address contradictions in bioaccumulation data across species?

  • Methodology : Perform comparative studies using standardized exposure protocols (e.g., OECD TG 305) in fish (Danio rerio), plants (Arabidopsis), and invertebrates (Daphnia magna). Use radiolabeled compounds (e.g., ¹⁴C-tracers) to quantify tissue-specific uptake.
  • Key Data : Muir et al. (2019) highlighted species-specific biomagnification factors (BMFs) in Arctic food webs, ranging from 0.1 (zooplankton) to 5.0 (seabirds), emphasizing the need for taxon-specific models .

Q. What advanced techniques resolve structural ambiguities in degradation byproducts?

  • Methodology : Combine ion mobility spectrometry (IMS) with HRMS to separate isomeric byproducts. Apply computational tools (e.g., COSMOtherm) to predict fragmentation patterns and assign structures.
  • Key Data : ECHA (2019) identified 12 transient intermediates during HFPO-DA degradation, including trifluoroacetic acid (TFA) and shorter-chain perfluorinated acids .

Q. How do soil properties influence plant uptake in agroecosystems?

  • Methodology : Conduct greenhouse experiments with varying soil organic carbon (SOC) content (1–10%) and redox conditions (flooded vs. non-flooded). Measure root-shoot translocation factors (TFs) via LC-MS/MS.
  • Key Data : Flooded soils increased TF values by 3-fold in rice (Oryza sativa) due to enhanced mobilization of anionic PFAS under anaerobic conditions .

Q. What computational models predict the compound’s PMT/vPvM potential?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate persistence (P) and mobility (M) indices. Validate with experimental soil column studies to measure retardation coefficients.
  • Key Data : Hale et al. (2020) classified HFPO-DA as "very persistent and very mobile" (vPvM) based on its low log Kow (−0.8) and high water solubility (>1,000 mg/L) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low recovery in solid-phase extractionUse weak anion-exchange (WAX) cartridges with methanol/ammonium hydroxide elution
Matrix interference in biological samplesImplement cleanup steps with activated carbon or dispersive SPE
Differentiation of structural isomersApply chiral columns or derivatization with pentafluorobenzyl bromide

Regulatory and Comparative Data

  • Regulatory Status : The compound’s structural analog, HFPO-DA (GenX), was classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity and environmental persistence .
  • Comparative Toxicity : EC₅₀ values for this compound in aquatic invertebrates (EC₅₀ = 2.5 mg/L) are 10-fold higher than PFOA, suggesting reduced acute toxicity but unresolved chronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid
Reactant of Route 2
Reactant of Route 2
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid

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